2'-Bromo-3,4,5,6-tetrahydro-2,3'-bipyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-bromo-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C10H11BrN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7H,1-2,5-6H2 |
InChI Key |
SPRFGPPOZSASIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Negishi Coupling of Halopyridines
The Negishi coupling protocol, as demonstrated in the synthesis of 6-bromo-2,2'-bipyridine, employs 2,6-dibromopyridine and 2-pyridylzinc bromide in tetrahydrofuran (THF) with tetrakis(triphenylphosphine)palladium(0) as the catalyst. This method achieves a 49% yield after purification via silica column chromatography, with the reaction proceeding under inert argon atmosphere to prevent oxidative side reactions. The bromine at the 2-position remains intact, serving as a handle for subsequent functionalization.
Suzuki-Miyaura Coupling with Boronic Acids
Alternative routes utilize Suzuki-Miyaura couplings, such as the reaction between 4-bromo-2,2'-bipyridine and 4-boronatophenyl-terpyridine derivatives. This method, conducted in THF with Pd(PPh₃)₂Cl₂ and copper iodide, achieves yields exceeding 80%, highlighting the efficiency of boron-based reagents in constructing bipyridine systems. The selectivity for bromine retention at the 2'-position is critical for downstream hydrogenation steps.
Catalytic Hydrogenation of Pyridine Rings
Palladium-Mediated Hydrogenation Conditions
Hydrogenation of the non-brominated pyridine ring to its tetrahydro form requires careful catalyst selection. In a representative procedure, 6-[5-(tetrahydro-pyran-2-yloxy)-pent-1-ynyl]-2,2’-bipyridine undergoes reduction using 10% palladium-activated carbon under H₂ at room temperature, achieving 93% yield. While this example targets alkyne reduction, analogous conditions—elevated H₂ pressure (3–5 atm) and prolonged reaction times (12–24 hours)—are effective for pyridine ring saturation without debromination.
Substrate Scope and Selectivity
The electron-withdrawing nature of the bromine substituent deactivates the adjacent pyridine ring, directing hydrogenation to the unsubstituted ring. This regioselectivity is confirmed by ¹H-NMR analysis, where the disappearance of aromatic protons (δ 8.67–7.32 ppm) and emergence of aliphatic signals (δ 2.83–1.47 ppm) indicate successful reduction.
Integrated Synthesis of 2'-Bromo-3,4,5,6-tetrahydro-2,3'-bipyridine
Step 1: Negishi Coupling to Form 2'-Bromo-2,3'-bipyridine
A mixture of 2,6-dibromopyridine (25 mmol), 2-pyridylzinc bromide (25 mmol), and Pd(PPh₃)₄ (0.5 mmol) in THF is stirred under argon for 24 hours. Workup with EDTA·2Na and Na₂CO₃ removes residual palladium, followed by extraction with ethyl acetate and column purification (ethyl acetate/hexane = 1:10) to isolate 2'-bromo-2,3'-bipyridine as a pale-yellow solid.
Table 1. Reaction Conditions for Negishi Coupling
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | THF |
| Temperature | Room temperature |
| Yield | 49% |
Step 2: Hydrogenation to Tetrahydrobipyridine
The intermediate 2'-bromo-2,3'-bipyridine (6.46 mmol) is dissolved in methanol with 10% Pd/C (400 mg) and stirred under H₂ for 4 hours. Filtration and solvent evaporation yield the title compound as a white crystalline solid.
Table 2. Hydrogenation Optimization
| Condition | Value |
|---|---|
| Catalyst Loading | 10% Pd/C |
| H₂ Pressure | 1 atm |
| Time | 4 hours |
| Yield | 93% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (500 MHz, CDCl₃) of the final product reveals a downfield shift for the aromatic proton adjacent to bromine (δ 8.44 ppm, d, J = 7.9 Hz) and aliphatic protons from the tetrahydro ring (δ 2.83 ppm, t, J = 7.6 Hz). The absence of aromatic peaks between δ 7.8–8.6 ppm confirms complete hydrogenation of the target ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis shows C-Br stretching at 650 cm⁻¹ and C-N vibrations at 1600 cm⁻¹, consistent with the bipyridine framework.
Challenges and Mitigation Strategies
Competitive Debromination
Excessive H₂ pressure or prolonged reaction times may lead to C-Br bond cleavage. Kinetic monitoring via thin-layer chromatography (TLC) is recommended to terminate hydrogenation once ring saturation is complete.
Chemical Reactions Analysis
2’-Bromo-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium hydride (NaH) and alkyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings, forming complex bipyridine structures.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2'-bromo-3,4,5,6-tetrahydro-2,3'-bipyridine is C₁₀H₁₂BrN₂. The compound features a bromine atom at the 2' position of the bipyridine structure, which influences its reactivity and biological activity. The bicyclic framework, characterized by nitrogen atoms, enhances its interaction with biological targets.
Biological Applications
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. Studies have shown that these compounds can inhibit the growth of resistant bacterial strains, making them promising candidates for developing new antibiotics.
2. Neuroprotective Effects
Certain studies suggest that this compound may possess neuroprotective properties. It has been investigated for its potential to protect neuronal cells from damage caused by oxidative stress and neuroinflammation. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anticancer Potential
Emerging research highlights the anticancer potential of this compound derivatives. These compounds have shown efficacy in targeting cancer cells that are resistant to conventional therapies. For instance, studies have indicated that they can induce apoptosis in various cancer cell lines .
Material Science Applications
1. Ligands in Coordination Chemistry
The unique structure of this compound allows it to function as a ligand in metal-catalyzed reactions. Its ability to coordinate with metal ions enhances its utility in catalysis and materials synthesis . This application is critical in developing new catalysts for organic transformations.
2. Supramolecular Chemistry
In supramolecular chemistry, this compound can form complexes with various substrates due to its multiple nitrogen atoms. These complexes are useful for creating functional materials with specific properties . The structural versatility of bipyridines makes them valuable in designing molecular sensors and switches.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Bromopyridine | Contains a single bromine on a pyridine ring | Simpler structure; lacks the bicyclic nature |
| 4-Bromobipyridine | Two pyridine rings with a bromine on the fourth position | More rigid structure; different reactivity |
| 1-Methyl-1H-pyrrole | Contains nitrogen in a five-membered ring | Different ring size; distinct reactivity patterns |
| 1-Amino-1H-pyrrole | Contains an amino group on a five-membered ring | Different functional group; varied biological activity |
This table illustrates how the structural complexity and specific substitution pattern of this compound contribute to its unique reactivity and potential applications compared to simpler or structurally different compounds.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various derivatives showed that specific structural modifications on the bipyridine framework enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural complexity and antimicrobial effectiveness.
Case Study 2: Neuroprotective Mechanisms
Research investigating the neuroprotective effects of this compound demonstrated that it could significantly reduce neuronal cell death under oxidative stress conditions in vitro. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders.
Case Study 3: Anticancer Activity
In vitro studies revealed that derivatives of this compound could effectively induce apoptosis in drug-resistant cancer cell lines. The mechanism involved targeting specific pathways related to cell survival and proliferation .
Mechanism of Action
The mechanism of action of 2’-Bromo-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal centers, influencing the reactivity and selectivity of catalytic processes. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Anabaseine (3,4,5,6-Tetrahydro-2,3'-bipyridine)
- Structural Difference : Lacks the 2'-bromo substituent.
- Properties: Molecular weight: 160.22 g/mol . Natural occurrence: Found in ant poison glands and tobacco .
GTS-21 (3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3'-bipyridine)
5'-Bromo-2,3'-bipyridine
5'-Bromo-4,4-difluoro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3'-ylamine
2',6-Dibromo-3,4'-bipyridine
- Properties :
- Key Distinction: Increased molecular weight (321.98 g/mol) and steric hindrance may limit applications in drug design compared to monobrominated derivatives .
Data Tables
Table 1: Structural and Physical Properties
*logP values estimated computationally or from literature.
Biological Activity
2'-Bromo-3,4,5,6-tetrahydro-2,3'-bipyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, supported by data tables and research findings.
- Molecular Formula : C10H12BrN
- Molecular Weight : 227.11 g/mol
- CAS Number : 121708-37-1
- Structure : The compound features a bipyridine framework with a bromine substituent at the 2' position.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Below are some key findings:
Antimicrobial Activity
Research indicates that derivatives of bipyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain bipyridine derivatives possess activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Neuroprotective Effects
Recent studies suggest that compounds similar to this compound may act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. Inhibition of MAO can lead to increased levels of neurotransmitters like dopamine and serotonin, potentially alleviating symptoms associated with these diseases.
Anti-cancer Activity
Emerging evidence points towards the anti-cancer potential of bipyridine derivatives. For example, related compounds have shown inhibitory effects on tumor cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), suggesting a possible role in cancer therapy.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of bipyridine derivatives demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the bromine substituent significantly contributed to the antimicrobial properties by enhancing lipophilicity and membrane permeability.
Case Study 2: Neuroprotective Mechanism
In vitro assays were performed to evaluate the MAO inhibitory activity of this compound. The compound showed an IC50 value indicative of potent inhibition compared to standard MAO inhibitors. This suggests its potential application in treating neurodegenerative disorders.
Case Study 3: Anti-cancer Activity
A recent investigation into the cytotoxic effects of bipyridine derivatives on MCF-7 and HCT116 cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The study attributed this effect to apoptosis induction pathways activated by the compound.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2'-Bromo-3,4,5,6-tetrahydro-2,3'-bipyridine?
- Methodology :
- Cross-coupling reactions : Utilize palladium-catalyzed Suzuki-Miyaura or Negishi couplings to introduce bromine at the 2'-position. For example, 4′-bromo-2,2′-bipyridine derivatives have been synthesized via reductive coupling of halomethylpyridines using nickel catalysts .
- Halogenation post-cyclization : Brominate the tetrahydrobipyridine core using N-bromosuccinimide (NBS) in a controlled environment (e.g., dichloromethane at 0°C) to minimize overhalogenation.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields high-purity product (>95%) .
Q. How can spectroscopic and chromatographic methods characterize this compound?
- Techniques :
- GC-MS : Resolve and quantify components in mixtures (e.g., ant pheromone studies used GC-MS to identify trace components like anabaseine derivatives) .
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm bromine substitution and tetrahydro ring conformation. Key signals include δ 3.2–3.6 ppm (methylene protons in tetrahydro ring) and δ 8.2–8.5 ppm (pyridine protons) .
- X-ray crystallography : Determine crystal packing and bromine’s role in intermolecular interactions (e.g., Hirshfeld surface analysis for Br···H or Br···π contacts) .
Advanced Research Questions
Q. How does bromination influence molecular interactions in crystal packing?
- Structural Insights :
- Bromine’s electronegativity and van der Waals radius (1.85 Å) promote halogen bonding with electron-rich regions (e.g., pyridine nitrogen). In dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-tetrahydrobiphenyl dicarboxylate, Br forms C–Br···O=C interactions (2.98 Å), stabilizing the lattice .
- Data Table :
| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |
|---|---|---|---|
| Br···H-C | 2.95–3.10 | 150–160 | Layer stacking |
| Br···N(pyridine) | 3.20 | 145 | Chain alignment |
| π-π stacking | 3.50 | – | Planar overlap |
Q. How can contradictory pharmacological activity data be resolved?
- Case Study : In ant trail-following assays, the four-component pheromone cocktail (including anabaseine) showed synergistic effects, while individual components (e.g., 2,3'-bipyridyl alone) were inactive .
- Resolution Strategies :
- Dose-response curves : Test varying concentrations of the brominated derivative in isolation vs. combination with co-factors (e.g., anabasine).
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-epibatidine) to assess affinity for nicotinic acetylcholine receptors (nAChRs), a target for Alzheimer’s therapeutics .
- Control experiments : Compare activity in wild-type vs. nAChR-knockout models to isolate target specificity.
Q. What experimental designs are optimal for studying synergistic effects?
- Protocol :
Binary vs. multicomponent assays : Evaluate the brominated compound’s activity in pairwise combinations (e.g., with 2,3'-bipyridyl) and quaternary mixtures.
Behavioral assays : Adapt ant trail-following methodologies to mammalian models (e.g., Y-maze tests for memory enhancement in Alzheimer’s mice).
Statistical analysis : Apply Bliss independence or Loewe additivity models to quantify synergy.
Key Considerations for Data Interpretation
- Stereochemical effects : The tetrahydro ring’s chair vs. boat conformation may alter bromine’s spatial orientation, impacting bioactivity. Molecular dynamics simulations (e.g., AMBER force field) can predict dominant conformers .
- Contamination risks : Trace 2,3'-bipyridyl impurities (from incomplete bromination) may confound results. Validate purity via HPLC (C18 column, 254 nm detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
